molecular formula C14H13F3N4 B3884762 4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine

4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine

Cat. No.: B3884762
M. Wt: 294.27 g/mol
InChI Key: JDYCFHVZYSWQPR-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a pyrimidine ring substituted with dimethyl and amino groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4/c1-9-7-10(2)20-13(19-9)21-18-8-11-3-5-12(6-4-11)14(15,16)17/h3-8H,1-2H3,(H,19,20,21)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYCFHVZYSWQPR-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.